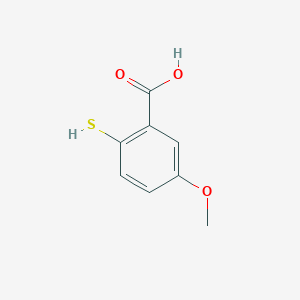

5-Methoxy-2-sulfanylbenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

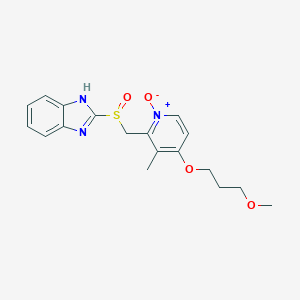

The synthesis of related sulfanylbenzoic acid derivatives involves complex reactions starting from various precursor materials. For instance, an approach to synthesize related compounds utilized readily available materials through a process that can be applied in the preparation of cardiotonic drugs like Sulmazole and Isomazole, highlighting a methodological basis for generating similar compounds (Lomov, 2019). Another study involved the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted compounds, offering insights into the synthesis processes that could potentially apply to 5-Methoxy-2-sulfanylbenzoic acid (Watanabe et al., 2010).

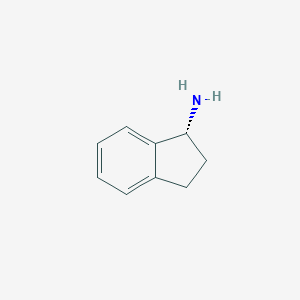

Molecular Structure Analysis

The molecular structure of sulfanylbenzoic acid derivatives has been explored through various spectroscopic techniques. The structural diversity of organotin complexes with similar compounds indicates a broad range of potential interactions and structural configurations, which could provide a framework for understanding the molecular structure of 5-Methoxy-2-sulfanylbenzoic acid (Ma et al., 2005).

Chemical Reactions and Properties

Sulfanylbenzoic acid derivatives participate in a variety of chemical reactions, showcasing their reactivity and functional versatility. For instance, certain derivatives undergo transformations under acid catalysis, leading to unexpected products, which underscores the chemical reactivity of sulfanyl groups in benzoic acid derivatives (Nedolya et al., 2018).

Applications De Recherche Scientifique

Synthesis Applications

5-Methoxy-2-sulfanylbenzoic acid has been used in various synthesis applications. For instance, it's an intermediate in the preparation of cardiotonic drugs like Sulmazole and Isomazole. Lomov (2019) developed alternative approaches for its synthesis with total yields of 17% and 37% (Lomov, 2019). Furthermore, Watanabe et al. (2010) investigated its use in the synthesis of sulfanyl-substituted bicyclic dioxetanes, which have applications in chemiluminescence (Watanabe et al., 2010).

Analytical Chemistry

In the field of analytical chemistry, Bertorello (1967) reported the use of 5-Methoxy-2-sulfanylbenzoic acid in the quantitative determination of various compounds in an acid aqueous medium (Bertorello, 1967). This showcases its role in enhancing analytical methods.

Biochemical Studies

Ellman (1959) synthesized a water-soluble aromatic disulfide from 5-Methoxy-2-sulfanylbenzoic acid, which proved useful in determining sulfhydryl groups in biological materials (Ellman, 1959). This application is significant in biochemical research, particularly in studying protein structures and functions.

Photodynamic Therapy

Pişkin et al. (2020) synthesized new zinc phthalocyanine derivatives substituted with 5-Methoxy-2-sulfanylbenzoic acid. These derivatives show potential for use as Type II photosensitizers in the treatment of cancer in photodynamic therapy (Pişkin et al., 2020).

Environmental Chemistry

Negreira et al. (2009) developed a method for the determination of hydroxylated benzophenone UV absorbers in environmental water samples, where 5-Methoxy-2-sulfanylbenzoic acid played a role in the extraction and detection process (Negreira et al., 2009).

Safety And Hazards

Propriétés

IUPAC Name |

5-methoxy-2-sulfanylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S/c1-11-5-2-3-7(12)6(4-5)8(9)10/h2-4,12H,1H3,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGRXETKKISMBSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)S)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90321276 |

Source

|

| Record name | 5-Methoxy-2-sulfanylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90321276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-2-sulfanylbenzoic acid | |

CAS RN |

16807-37-7 |

Source

|

| Record name | 16807-37-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=372684 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methoxy-2-sulfanylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90321276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(dithiolan-3-yl)-N-[3-[5-(dithiolan-3-yl)pentanoylamino]propyl]pentanamide](/img/structure/B26634.png)

![3-Benzo[1,3]dioxol-5-yl-5-hydroxy-5-(4-methoxy-phenyl)-4-(3,4,5-trimethoxy-benzyl)-5H-furan-2-one](/img/structure/B26640.png)